Cas no 874-42-0 (2,4-Dichlorobenzaldehyde)

2,4-Dichlorobenzaldehyde is an aromatic aldehyde used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its key advantages lie in its high purity, which ensures reliable results in downstream reactions, and its stability under standard storage conditions, allowing for long-term preservation.
2,4-Dichlorobenzaldehyde structure
2,4-Dichlorobenzaldehyde structure
Product Name:2,4-Dichlorobenzaldehyde
CAS No:874-42-0
MF:C7H4Cl2O
MW:175.012060165405
MDL:MFCD00003305
CID:40146
PubChem ID:13404
Update Time:2025-12-09

2,4-Dichlorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichlorobenzaldehyde
    • 2,4-DCAD
    • 2.4-Dichlorobenzaldehyde
    • 1,3-Dichloro-4-formylbenzene
    • 2,4-Cl2-benzaldehyde
    • 2,4-Cl2C6H3CHO
    • 2,4-Cl2C6H4CHO
    • 2,4-Cl2PhCHO
    • 2,4-DICHLORBENZALDEHYD
    • 2,4-Dichlorobenzalde
    • 2,4-dichloro-benzaldehyd
    • 2,4-Dichlorobenzaldehyd
    • 2,4-DICHLOROBENZALDEHYDE (2,4-DCBA)
    • 2,4-DICHLOROBENZALDEHYDE FOR SYNTHESIS
    • 2,4-dichlorobenzencarbaldehyde
    • 2,4-dichlorobenzyl aldehyde
    • Benzaldehyde,2,4-dichloro
    • DICHLOROBENZALDEHYDE
    • Benzaldehyde, 2,4-dichloro-
    • 2,4-dichloro benzaldehyde
    • 2,4-dichloro-benzaldehyde
    • YSFBEAASFUWWHU-UHFFFAOYSA-N
    • Z08QL2124R
    • NSC8762
    • DSSTox_CID_2130
    • 2,4-di-chlorobenzaldehyde
    • 2,4 dichloro benzaldehyde
    • DSSTox_RID_76500
    • DSSTox_GSID_22130
    • KSC448O3H
    • 2,4-bis(chloranyl)benzaldehyde
    • 2,4-D
    • 2,4-Dichlorobenzaldehyde (ACI)
    • 2,4-Dichlorophenylcarboxaldehyde
    • NSC 8762
    • o,p-Dichlorobenzaldehyde
    • SCHEMBL95435
    • 874-42-0
    • AI3-16063
    • W-104022
    • NS00019855
    • A842216
    • EN300-18374
    • CS-W017473
    • 2,4-Dichlorobenzaldehyde; 2,4-Dichlorophenylcarboxaldehyde; NSC 8762; o,p-Dichlorobenzaldehyde
    • Q27294829
    • D0330
    • AC-11246
    • DTXSID1022130
    • DB-076953
    • (2,4-dichlorophenyl)formaldehyde
    • DICHLOROBENZALDEHYDE, 2,4-
    • NSC-8762
    • CCRIS 6013
    • Tox21_201217
    • D71088
    • CAS-874-42-0
    • NCGC00091704-01
    • 2,4-Dichlorobenzaldehyde, 99%
    • (2,4-dichloro-phenyl)-methanone
    • AKOS000118972
    • EINECS 212-861-1
    • UNII-Z08QL2124R
    • STK299308
    • Z57127525
    • MFCD00003305
    • DTXCID302130
    • NCGC00258769-01
    • PS-6004
    • NCGC00091704-02
    • F2190-0604
    • CHEMBL1531235
    • AH-034/32850055
    • MDL: MFCD00003305
    • Inchi: 1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
    • InChI Key: YSFBEAASFUWWHU-UHFFFAOYSA-N
    • SMILES: O=CC1C(Cl)=CC(Cl)=CC=1
    • BRN: 471601

Computed Properties

  • Exact Mass: 173.96400
  • Monoisotopic Mass: 173.96392
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White or nearly white prismatic crystals
  • Density: 1.3456 (rough estimate)
  • Melting Point: 71.0 to 74.0 deg-C
  • Boiling Point: 233 °C(lit.)
  • Flash Point: Fahrenheit: 275 ° f < br / > Celsius: 135 ° C < br / >
  • Refractive Index: 1.5756 (estimate)
  • Water Partition Coefficient: <0.1 g/100 mL at 24 ºC
  • PSA: 17.07000
  • LogP: 2.80590
  • Sensitiveness: Air Sensitive
  • Solubility: Soluble in methanol; Absolute ethanol; Ether and acetone, insoluble in water.

2,4-Dichlorobenzaldehyde Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 34-51/53
  • Safety Instruction: S26-S36/37/39-S45-S61-S37/39
  • Hazardous Material Identification: C N
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R36/37/38

2,4-Dichlorobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2,4-Dichlorobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0330-25g
2,4-Dichlorobenzaldehyde
874-42-0 95.0%(GC)
25g
¥150.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0330-500g
2,4-Dichlorobenzaldehyde
874-42-0 95.0%(GC)
500g
¥1150.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D072A-25g
2,4-Dichlorobenzaldehyde
874-42-0 98%
25g
¥32.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D072A-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥87.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D072A-500g
2,4-Dichlorobenzaldehyde
874-42-0 98%
500g
¥285.0 2022-06-10
Fluorochem
065130-100g
2,4-Dichlorobenzaldehyde
874-42-0 97%
100g
£48.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100690-25g
2,4-Dichlorobenzaldehyde
874-42-0 98%
25g
¥31.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100690-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥93.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100690-2.5kg
2,4-Dichlorobenzaldehyde
874-42-0 98%
2.5kg
¥1079.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100690-500g
2,4-Dichlorobenzaldehyde
874-42-0 98%
500g
¥261.90 2023-09-03

2,4-Dichlorobenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridylamine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  4 h, rt
Reference
Water tolerant base free Copper (I) catalyst for the selective aerobic oxidation of primary alcohols
Lagerspets, Emi; et al, Molecular Catalysis, 2022, 520,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 4 h, rt
Reference
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; et al, Scientific Reports, 2020, 10(1),

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  1 h, reflux
Reference
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

Production Method 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Ethyl acetate ;  20 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Production Method 6

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 17 min, 60 - 70 °C
Reference
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; et al, Organic Reactions (Hoboken, 2000, 56,

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) Solvents: Water ;  150 min, 140 - 150 °C; 150 °C → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Reference
Synthesis of 2,4-dichlorobenzaldehyde
Chen, Zong-hua; et al, Xiandai Nongyao, 2005, 4(4), 12-13

Production Method 9

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2010157-74-9 (magnetic core-shell nanoparticle-supported) Solvents: Polyethylene glycol ;  7 h, 80 °C
Reference
Efficient and green oxidation of alcohols with tert-butyl hydrogen peroxide catalyzed by a recyclable magnetic core-shell nanoparticle-supported oxo-vanadium ephedrine complex
Rostami, Amin; et al, Comptes Rendus Chimie, 2017, 20(4), 435-439

Production Method 10

Reaction Conditions
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide ;  3 min, heated
Reference
Microwave-assisted oxidation of alcohols with N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromobenzene-1,3-disulfonamide) under solvent-free conditions
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(5), 1257-1260

Production Method 11

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine, 4-ethenyl-, homopolymer, (hydrogen tribromide) Solvents: Dichloromethane ,  Water ;  55 min, rt
Reference
Poly(4-vinylpyridinium tribromide) as metal-free and recoverable oxidizing agent for the selective oxidation of alcohols, and oxidative deprotection of trimethylsilyl ethers
Zolfigol, Mohammad Ali; et al, Journal of the Iranian Chemical Society, 2012, 9(1), 13-18

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid (silica-supported) Solvents: Toluene ;  1 min, reflux
Reference
A rapid and efficient procedure for deprotection of 1,1-diacetates catalysed by silica sulfate
Jin, Tong-Shou; et al, Journal of Chemical Research, 2005, (7), 438-439

Production Method 14

Reaction Conditions
1.1 Catalysts: Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate Solvents: Toluene ;  3 min, reflux
Reference
A rapid and practical method for deprotection of 1,1-diacetates catalyzed by zirconium sulfate tetrahydrate-silica gel
Jin, T.; et al, Journal of Sciences, 2004, 15(2), 139-142

Production Method 15

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  30 min, rt
Reference
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Triethylsilane Catalysts: Manganese dichloride Solvents: 1,4-Dioxane ;  4 h, 1 atm, 70 °C
Reference
An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles
Lakshmi, Parvathi K.; et al, Synthetic Communications, 2022, 52(15), 1628-1634

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium bromide Catalysts: Tempo Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 - 60 min, reflux; reflux → rt
Reference
Oxidation of benzyl halides and related compounds to carbonyl compounds using hydrogen peroxide catalysed by TEMPO in water
He, Ying; et al, Journal of Chemical Research, 2013, 37(1), 22-24

Production Method 18

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) ;  10 h, 70 °C
Reference
Using choline nitrate as solvent and oxidant in direct oxidation of organic halides and alcohols to aldehyde and its derivatives
Jafari, Mohammadreza; et al, Journal of Molecular Structure, 2022, 1264,

Production Method 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 10 h, 120 °C
Reference
Chemoselective Oxidative C(CO)-C(methyl) Bond Cleavage of Methyl Ketones to Aldehydes Catalyzed by CuI with Molecular Oxygen
Zhang, Lin; et al, Angewandte Chemie, 2013, 52(43), 11303-11307

Production Method 20

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

Production Method 21

Reaction Conditions
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, 50 °C
Reference
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

Production Method 22

Reaction Conditions
1.1 Reagents: Strontium permanganate Catalysts: Aluminum chloride ;  1.5 h, 70 °C
Reference
Selective oxidative cleavage of benzylic and allylic oximes to their carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under solvent-free conditions
Gholizadeh, M.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1836-1838

Production Method 23

Reaction Conditions
1.1 Reagents: Water
Reference
Synthesis of 2,4-dichlorobenzaldehyde
Fu, Dingyi, Nongyao, 2000, 39(9), 12-17

Production Method 24

Reaction Conditions
1.1 Reagents: Hexamethyldisiloxane
Reference
A convenient synthesis of benzaldehydes by the iron(III) chloride-catalyzed reaction of benzylidene dichlorides with hexamethyldisiloxane
Nakano, Taichi; et al, Nippon Kagaku Kaishi, 1985, (7), 1504-5

Production Method 25

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

Production Method 26

Reaction Conditions
1.1 Catalysts: Silica (sulfated) Solvents: Toluene ,  Water ;  2.5 min, reflux
Reference
Rapid and efficient procedure for decomposition of 1,1-diacetates catalyzed by silica sulfate
Jin, Tong-Shou; et al, Youji Huaxue, 2006, 26(1), 103-106

Production Method 27

Reaction Conditions
1.1 Catalysts: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  rt; 5 min, 100 °C
Reference
Novel deprotection method of aryl aldehyde bisulfite adducts with recoverable [BPy]FeCl4 as a new ionic liquid catalyst
Khodaei, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 69-72

Production Method 28

Reaction Conditions
1.1 Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, rt
Reference
Selective deprotection of bisulfite addition products by FeCl3.6H2O and Fe(NO3)3.9H2O supported on silica gel under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Letters in Organic Chemistry, 2006, 3(11), 872-876

Production Method 29

Reaction Conditions
1.1 Reagents: Water Catalysts: Molybdenum oxide (MoO3) ,  Potassium bromate Solvents: Acetonitrile ,  Water ;  2.5 h, reflux
Reference
KBrO3/MoO3: an efficient reagent system for the oxidative deprotection of semicarbazones, 1,1-diacetates and acetals
Shirini, Farhad; et al, Chinese Chemical Letters, 2009, 20(5), 514-518

Production Method 30

Reaction Conditions
1.1 Reagents: Chromium trioxide (supported on sodium hydrogen sulfate) ,  Sulfuric acid, sodium salt, hydrate (chromium support) Solvents: Acetonitrile ;  2 min, rt
Reference
Efficient oxidative cleavage of C = N using chromium trioxide supported on NaHSO4.H2O
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2007, (1), 34-39

Production Method 31

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Acetonitrile ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; et al, Green Chemistry, 2022, 24(10), 4041-4049

Production Method 32

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Reference
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

Production Method 33

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Cleavage of ketones with alkalies. I. Chloroacetophenones
Lock, Gunther; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 916-25

Production Method 34

Reaction Conditions
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  20 min, 50 °C
Reference
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

Production Method 35

Reaction Conditions
1.1 Reagents: Alumina ,  Peroxymonosulfate
Reference
Efficient method for selective cleavage of acetals and ketals using peroxymonosulfate on alumina under solvent-free conditions
Subhas Bose, D.; et al, Synthesis, 2000, (1), 67-68

Production Method 36

Reaction Conditions
1.1 Reagents: Sodium bisulfate ,  Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, 90 °C
Reference
Solvent-free oxidation of organic compounds with Fe(NO3)3.9H2O catalyzed by NaHSO4.H2O
Shirini, F.; et al, Journal of the Iranian Chemical Society, 2008, 5(3), 420-424

Production Method 37

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  rt; 15 min, heated
Reference
Microwave-assisted Kornblum oxidation of organic halides
Xu, Gang; et al, Chinese Chemical Letters, 2007, 18(6), 643-646

Production Method 38

Reaction Conditions
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
2.1 Reagents: Triisopropylsilane ,  Dipotassium phosphate Catalysts: 3-Isocyanobenzonitrile Solvents: Acetonitrile ,  Water ;  72 h, rt
Reference
Isocyanides as Catalytic Electron Acceptors in the Visible Light Promoted Oxidative Formation of Benzyl and Acyl Radicals
Russo, Camilla; et al, Chemistry - A European Journal, 2023, 29(60),

Production Method 39

Reaction Conditions
1.1 Reagents: Tungstate(5-), cobaltatetetracosa-μ-oxotetra-μ4-oxododecaoxododeca-, potassium (… Solvents: Acetonitrile ,  Water ;  18 min, heated
Reference
Efficient and selective oxidative decarboxylation of aryl carboxylic acids into the corresponding aldehydes and ketones using K5Co(III)W12O40 as a green oxidant under microwave and conventional heating
Farhadi, S.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 470-476

Production Method 40

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

Production Method 41

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercuric oxide Solvents: Methanol ,  Acetonitrile ;  3 - 6 h, 25 °C
Reference
Decarboxylative photooxygenation of arylacetic acids by using mercuric oxide
Habibi, Mohammad H.; et al, Journal of Chemical Research, 2004, (4), 296-297

2,4-Dichlorobenzaldehyde Raw materials

2,4-Dichlorobenzaldehyde Preparation Products

2,4-Dichlorobenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:874-42-0)2,4-Dichlorobenzaldehyde
Order Number:A1207314
Stock Status:in Stock
Quantity:2.5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):260.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:874-42-0)2,4-二氯苯甲醛
Order Number:LE2338432;LE1466
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:874-42-0)2,4-Dichlorobenzaldehyde
Order Number:sfd20992
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:874-42-0)
Order Number:SFD1038
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Email:sales1@senfeida.com

2,4-Dichlorobenzaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,4-Dichlorobenzaldehyde

Professional Introduction to 2,4-Dichlorobenzaldehyde (CAS No. 874-42-0)

2,4-Dichlorobenzaldehyde, with the chemical formula C₇H₄Cl₂O, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. Its CAS number, CAS No. 874-42-0, uniquely identifies it in scientific literature and industrial applications. This compound is widely recognized for its utility in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals.

The structural properties of 2,4-Dichlorobenzaldehyde make it a versatile building block for more complex molecules. The presence of two chlorine atoms at the 2nd and 4th positions relative to the aldehyde group enhances its reactivity, allowing for diverse chemical transformations. These include nucleophilic aromatic substitution, condensation reactions, and reduction processes, which are pivotal in drug discovery and material science.

In recent years, 2,4-Dichlorobenzaldehyde has garnered attention in the development of novel pharmaceuticals. Its derivatives have been explored as potential candidates for treating various diseases, including infectious disorders and chronic conditions. For instance, studies have highlighted its role in synthesizing bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. The< strong> CAS No. 874-42-0 registry ensures that researchers worldwide can reliably access and utilize this compound for their experiments.

The compound's significance extends to the agrochemical sector, where it serves as a precursor in the production of herbicides and pesticides. The chlorine substituents contribute to the stability and efficacy of these formulations, making them more effective against pests and weeds. This application underscores the importance of 2,4-Dichlorobenzaldehyde in modern agriculture.

Advances in synthetic methodologies have further expanded the utility of 2,4-Dichlorobenzaldehyde. Catalytic processes and green chemistry approaches have been developed to optimize its production while minimizing environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing practices. The< strong>CAS No. 874-42-0 classification aids in tracking its production and usage under stringent regulatory frameworks.

Research into the pharmacological properties of 2,4-Dichlorobenzaldehyde continues to evolve. Recent studies have demonstrated its potential in modulating biological pathways associated with neurodegenerative diseases. The compound's ability to interact with specific enzymes and receptors makes it a valuable scaffold for drug design. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.

The industrial demand for 2,4-Dichlorobenzaldehyde remains robust due to its broad applicability. Manufacturers adhere to strict quality control measures to ensure consistency and purity, meeting the needs of diverse industries. The< strong>CAS No. 874-42-0 identifier plays a crucial role in quality assurance by providing a standardized reference point.

In conclusion, 2,4-Dichlorobenzaldehyde is a multifaceted compound with far-reaching implications in chemistry and related fields. Its unique structural features and reactivity make it indispensable in pharmaceuticals, agrochemicals, and material science. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in scientific endeavors worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874-42-0)2,4-Dichlorobenzaldehyde
A1207314
Purity:99%
Quantity:2.5kg
Price ($):260.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:874-42-0)2,4-二氯苯甲醛
LE2338432;LE1466
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email